molecular formula C11H11IN10O3 B11526303 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11526303
M. Wt: 458.18 g/mol
InChI Key: DGTBOWMMJUYLLG-UHFFFAOYSA-N
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Description

N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that features a unique combination of functional groups, including oxadiazole, triazole, pyrazole, and carbohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures . Another method includes the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole using hydrogen peroxide in concentrated sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodo group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonds, van der Waals forces, and covalent bonds. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H11IN10O3

Molecular Weight

458.18 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(4-iodo-1-methylpyrazole-3-carbonyl)-5-methyltriazole-4-carbohydrazide

InChI

InChI=1S/C11H11IN10O3/c1-4-6(14-20-22(4)9-8(13)18-25-19-9)10(23)15-16-11(24)7-5(12)3-21(2)17-7/h3H,1-2H3,(H2,13,18)(H,15,23)(H,16,24)

InChI Key

DGTBOWMMJUYLLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)NNC(=O)C3=NN(C=C3I)C

Origin of Product

United States

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